molecular formula C18H14O8 B1247990 (2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

Cat. No.: B1247990
M. Wt: 358.3 g/mol
InChI Key: OIVDIVRTEKNHDH-HYWCFLMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple hydroxyl groups and a carboxylic acid group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dihydroxybenzaldehyde and 3,4-dihydroxyphenylacetic acid.

    Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with 3,4-dihydroxyphenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the oxolane ring.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine

Preliminary studies suggest that this compound may have therapeutic potential in treating oxidative stress-related diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid involves its interaction with free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid: shares similarities with other phenolic compounds such as catechol and hydroquinone.

    Catechol: Contains two hydroxyl groups on a benzene ring.

    Hydroquinone: Contains two hydroxyl groups on a benzene ring but in para positions.

Uniqueness

The uniqueness of this compound lies in its oxolane ring and the presence of both hydroxyl and carboxylic acid groups

Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C18H14O8/c19-11-3-1-8(6-13(11)21)5-10-15(17(23)24)16(26-18(10)25)9-2-4-12(20)14(22)7-9/h1-7,15-16,19-22H,(H,23,24)/b10-5+/t15-,16+/m1/s1

InChI Key

OIVDIVRTEKNHDH-HYWCFLMXSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\[C@H]([C@@H](OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

Synonyms

Phellinsin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid
Reactant of Route 2
(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid
Reactant of Route 3
(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid
Reactant of Route 4
(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid
Reactant of Route 5
(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid
Reactant of Route 6
(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

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